molecular formula C12H20N4 B7861282 N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine

N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine

Cat. No.: B7861282
M. Wt: 220.31 g/mol
InChI Key: IZGNNKKAZUMRBS-UHFFFAOYSA-N
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Description

N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine is a compound that features a piperidine and pyridine moiety. Piperidine is a six-membered heterocyclic amine, while pyridine is a basic heterocyclic organic compound. Compounds containing these structures are often used in medicinal chemistry due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine typically involves the formation of the piperidine and pyridine rings followed by their functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods often involve large-scale cyclization and hydrogenation reactions using metal catalysts such as palladium or rhodium. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine is unique due to its specific combination of piperidine and pyridine moieties, which confer distinct biological activities and synthetic versatility .

Properties

IUPAC Name

5-N-[(1-methylpiperidin-4-yl)methyl]pyridine-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-16-6-4-10(5-7-16)8-14-11-2-3-12(13)15-9-11/h2-3,9-10,14H,4-8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGNNKKAZUMRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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